molecular formula C17H13N5O2S B2415659 N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-(thiophen-2-yl)acetamide CAS No. 899946-40-8

N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-(thiophen-2-yl)acetamide

Cat. No.: B2415659
CAS No.: 899946-40-8
M. Wt: 351.38
InChI Key: ZAPVOCHTOFJFFF-UHFFFAOYSA-N
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Description

N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-(thiophen-2-yl)acetamide is a useful research compound. Its molecular formula is C17H13N5O2S and its molecular weight is 351.38. The purity is usually 95%.
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Biological Activity

N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-(thiophen-2-yl)acetamide is a compound belonging to the pyrazolo[3,4-d]pyrimidine class, which has garnered attention for its diverse biological activities, particularly in cancer therapy. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.

The primary mechanism of action for this compound involves its interaction with Cyclin-Dependent Kinase 2 (CDK2) . It binds to the active site of CDK2, forming crucial hydrogen bonds that inhibit its activity. This inhibition leads to cell cycle arrest at the G0-G1 phase, significantly affecting cell proliferation and survival.

Biological Activities

Research indicates that this compound exhibits several biological activities:

  • Anticancer Activity : The compound has shown potent cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and HCT-116 (colon cancer). Studies demonstrate significant inhibition of tumor growth and induction of apoptosis in these cell lines .
  • Kinase Inhibition : It serves as a dual inhibitor for EGFR and VGFR2 with IC50 values ranging from 0.3 to 24 µM. This dual inhibition is critical for targeting multiple pathways involved in cancer progression .
  • Cellular Effects : The compound influences various cellular processes such as signaling pathways and gene expression, leading to altered cellular metabolism and function. It has been observed to suppress cell migration and induce DNA fragmentation in cancer models .

Research Findings

A detailed examination of the biological activity of this compound reveals promising results:

Table 1: Summary of Biological Activities

Activity TypeDetailsReference
AnticancerPotent against MCF-7 and HCT-116 cell lines
Kinase InhibitionDual EGFR/VGFR2 inhibitor
Apoptosis InductionStrongly induces apoptosis
Cell Cycle ArrestArrests cells at G0-G1 phase

Case Studies

Recent studies have highlighted the effectiveness of this compound in various experimental models:

  • In Vitro Studies : A study demonstrated that treatment with this compound resulted in significant growth inhibition in MCF-7 cells, with IC50 values indicative of strong potency compared to standard chemotherapeutics .
  • Molecular Docking Studies : These studies provided insights into the binding affinity and interaction modes with CDK2, confirming the compound's potential as a selective inhibitor with minimal off-target effects .

Scientific Research Applications

Medicinal Chemistry

1.1 Anticancer Properties
The compound is being extensively researched for its potential as a kinase inhibitor . Kinases play a crucial role in cell signaling, and their dysregulation is often implicated in cancer. By inhibiting specific kinases, this compound could interfere with cancer cell proliferation and survival pathways, making it a candidate for anticancer drug development .

1.2 Anti-inflammatory Effects
Recent studies have highlighted the anti-inflammatory properties of pyrazolo[3,4-d]pyrimidine derivatives. N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-(thiophen-2-yl)acetamide may exhibit similar effects, potentially serving as a therapeutic agent for conditions characterized by inflammation .

1.3 Antimicrobial Activity
Research indicates that pyrazole derivatives possess antimicrobial properties. This compound's structure suggests it may also exhibit activity against various bacterial strains, making it valuable in developing new antibiotics or treatments for resistant infections .

Biological Research

2.1 Enzyme Inhibition Studies
The compound is being investigated for its ability to inhibit specific enzymes involved in metabolic pathways. Such studies are crucial for understanding the biochemical mechanisms underlying diseases and can lead to the discovery of new therapeutic targets .

2.2 Structure–Activity Relationships (SAR)
Research on the structure–activity relationships of this compound can provide insights into how modifications to its structure affect biological activity. This knowledge is essential for optimizing its efficacy and safety profiles in drug development .

Material Science

3.1 Synthesis of Novel Materials
Due to its unique chemical structure, this compound can serve as a building block in synthesizing more complex materials. These materials may have applications in electronics or photonics due to their potential photophysical properties .

Case Studies and Research Findings

StudyFocusFindings
Tageldin et al. (2021)Anti-inflammatory effectsDemonstrated that derivatives of pyrazolo[3,4-d]pyrimidines showed significant inhibition of COX enzymes, indicating potential as anti-inflammatory agents .
PMC7412134 (2020)Anticancer activityHighlighted the role of pyrazolo compounds as kinase inhibitors with promising anticancer effects in vitro and in vivo models .
PMC9854762 (2023)Antimicrobial propertiesInvestigated various pyrazole derivatives and found notable antibacterial and antibiofilm activities against pathogenic strains .

Properties

IUPAC Name

N-(4-oxo-1-phenylpyrazolo[3,4-d]pyrimidin-5-yl)-2-thiophen-2-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13N5O2S/c23-15(9-13-7-4-8-25-13)20-21-11-18-16-14(17(21)24)10-19-22(16)12-5-2-1-3-6-12/h1-8,10-11H,9H2,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAPVOCHTOFJFFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C3=C(C=N2)C(=O)N(C=N3)NC(=O)CC4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.